ENNIATIN FROM MICROBIAL SOURCE
ENNIATIN FROM MICROBIAL SOURCE
Enniatins are a family of depsipeptides produced by several species of Fusaria. Enniatins have initially been shown to act as ionophores. Later, their effects on acyl-CoA cholesterol transferase, ABC-transporters and the selectivity of their antitumor action are emphasized in the research.
Brand Name:
Vulcanchem
CAS No.:
11113-62-5
VCID:
VC0077965
InChI:
InChI=1S/C36H63N3O9.C35H61N3O9.C34H59N3O9.C33H57N3O9/c1-16-22(10)25-34(43)46-29(20(6)7)32(41)38(14)27(24(12)18-3)36(45)48-30(21(8)9)33(42)39(15)26(23(11)17-2)35(44)47-28(19(4)5)31(40)37(25)13;1-16-22(11)25-34(43)46-27(19(5)6)30(39)36(13)24(18(3)4)33(42)45-28(20(7)8)31(40)37(14)26(23(12)17-2)35(44)47-29(21(9)10)32(41)38(25)15;1-16-22(12)25-34(43)46-27(20(8)9)30(39)36(14)23(17(2)3)32(41)44-26(19(6)7)29(38)35(13)24(18(4)5)33(42)45-28(21(10)11)31(40)37(25)15;1-16(2)22-31(40)43-26(20(9)10)29(38)35(14)24(18(5)6)33(42)45-27(21(11)12)30(39)36(15)23(17(3)4)32(41)44-25(19(7)8)28(37)34(22)13/h19-30H,16-18H2,1-15H3;18-29H,16-17H2,1-15H3;17-28H,16H2,1-15H3;16-27H,1-15H3/t22-,23-,24-,25-,26-,27-,28+,29+,30+;22-,23-,24-,25-,26-,27+,28-,29+;22-,23-,24-,25-,26+,27+,28+;22-,23-,24-,25+,26+,27+/m0000/s1
SMILES:
CCC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C.CCC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)CC)C)C(C)C.CCC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)CC)C)C(C)C)C(C)CC)C)C(C)C.CC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C
Molecular Formula:
C33H57N3O9 (for B)
Molecular Weight:
639.8
ENNIATIN FROM MICROBIAL SOURCE
CAS No.: 11113-62-5
Main Products
VCID: VC0077965
Molecular Formula: C33H57N3O9 (for B)
Molecular Weight: 639.8
CAS No. | 11113-62-5 |
---|---|
Product Name | ENNIATIN FROM MICROBIAL SOURCE |
Molecular Formula | C33H57N3O9 (for B) |
Molecular Weight | 639.8 |
IUPAC Name | (3S,6R,9S,12S,15S,18R)-3,9-bis[(2S)-butan-2-yl]-4,10,16-trimethyl-6,12,15,18-tetra(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone;(3S,6R,9S,12R,15S,18R)-3-[(2S)-butan-2-yl]-4,10,16-trimethyl-6,9,12,15,18-penta(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone;(3S,6R,9S,12R,15S,18R)-4,10,16-trimethyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone;(3S,6R,9S,12R,15S,18R)-3,9,15-tris[(2S)-butan-2-yl]-4,10,16-trimethyl-6,12,18-tri(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone |
Standard InChI | InChI=1S/C36H63N3O9.C35H61N3O9.C34H59N3O9.C33H57N3O9/c1-16-22(10)25-34(43)46-29(20(6)7)32(41)38(14)27(24(12)18-3)36(45)48-30(21(8)9)33(42)39(15)26(23(11)17-2)35(44)47-28(19(4)5)31(40)37(25)13;1-16-22(11)25-34(43)46-27(19(5)6)30(39)36(13)24(18(3)4)33(42)45-28(20(7)8)31(40)37(14)26(23(12)17-2)35(44)47-29(21(9)10)32(41)38(25)15;1-16-22(12)25-34(43)46-27(20(8)9)30(39)36(14)23(17(2)3)32(41)44-26(19(6)7)29(38)35(13)24(18(4)5)33(42)45-28(21(10)11)31(40)37(25)15;1-16(2)22-31(40)43-26(20(9)10)29(38)35(14)24(18(5)6)33(42)45-27(21(11)12)30(39)36(15)23(17(3)4)32(41)44-25(19(7)8)28(37)34(22)13/h19-30H,16-18H2,1-15H3;18-29H,16-17H2,1-15H3;17-28H,16H2,1-15H3;16-27H,1-15H3/t22-,23-,24-,25-,26-,27-,28+,29+,30+;22-,23-,24-,25-,26-,27+,28-,29+;22-,23-,24-,25-,26+,27+,28+;22-,23-,24-,25+,26+,27+/m0000/s1 |
Standard InChIKey | LMCAJZLZVIEWEY-OYAOKKKXSA-N |
SMILES | CCC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C.CCC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)CC)C)C(C)C.CCC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)CC)C)C(C)C)C(C)CC)C)C(C)C.CC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C |
Appearance | White to off white powder |
Description | Enniatins are a family of depsipeptides produced by several species of Fusaria. Enniatins have initially been shown to act as ionophores. Later, their effects on acyl-CoA cholesterol transferase, ABC-transporters and the selectivity of their antitumor action are emphasized in the research. |
Synonyms | (3S,6R,9S,12R,15S,18R)-3,6,9,12,15,18-hexaisopropyl-4,10,16-trimethyl-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexaone compound with (3S,6R,9S,12R,15S,18R)-3,9,15-tri((R)-sec-butyl)-6,12,18-triisopropyl-4,10,16-trimethyl-1,7,13-trio |
Reference | Ionophore antibiotics produced by the fungus Fusarium orthoceras var. enniatum and other Fusaria. Gaumann E. et al. , Experientia 1947, 3, 202. /Sandwich/ complexation in cyclopeptides and its implications in membrane processes. Ivanov V.T. Ann. N. Y. Acad. Sci. 1975, 264, 221. Interaction of cyclic peptides and depsipeptides with calmodulin. Mereish K.A. et al. , Pept. Res. 1990, 3, 233. Enniatin has a new function as an inhibitor of Pdr5p, one of the ABC transporters in Saccharomyces cerevisiae. Hiraga K. et al. , Biochem. Biophys. Res. Commun. 2005, 328, 1119. Enniatin exerts p53-dependent cytostatic and p53-independent cytotoxic activities against human cancer cells. Dornetshuber R. et al. , Chem. Res. Toxicol. 2007, 20, 465. |
PubChem Compound | 126455920 |
Last Modified | Nov 11 2021 |
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